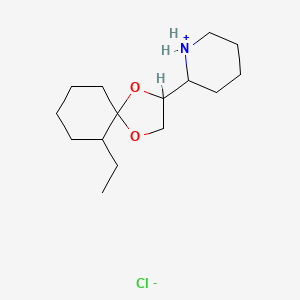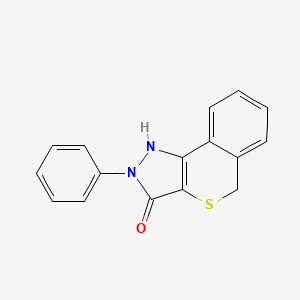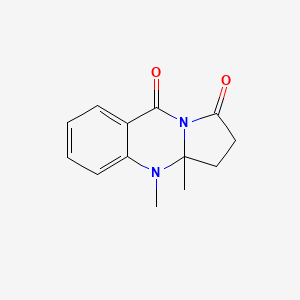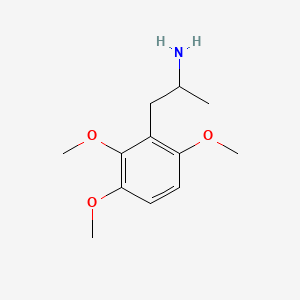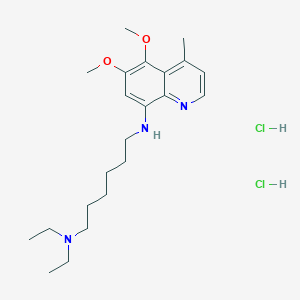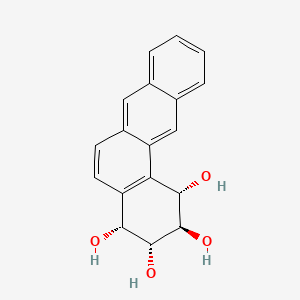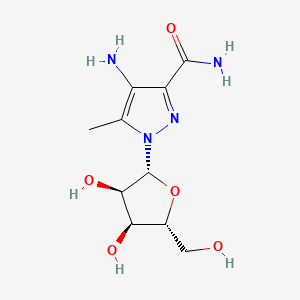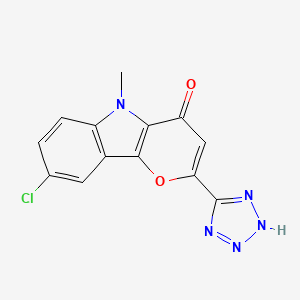
Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its ring(s). This particular compound features a pyranoindole core, which is a fused ring system combining pyran and indole structures, along with chloro, methyl, and tetrazolyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions The process may start with the formation of the pyranoindole core through cyclization reactions
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, its structural features might be optimized to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- could be used in the development of new materials, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- include other pyranoindole derivatives, such as:
- Pyrano(3,2-b)indol-4(5H)-one derivatives with different substituents.
- Indole derivatives with similar functional groups.
- Tetrazole-containing compounds with different core structures.
Uniqueness
The uniqueness of Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- lies in its specific combination of structural features. The presence of the pyranoindole core, along with chloro, methyl, and tetrazolyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
75041-88-2 |
|---|---|
Molekularformel |
C13H8ClN5O2 |
Molekulargewicht |
301.69 g/mol |
IUPAC-Name |
8-chloro-5-methyl-2-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C13H8ClN5O2/c1-19-8-3-2-6(14)4-7(8)12-11(19)9(20)5-10(21-12)13-15-17-18-16-13/h2-5H,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
FXHJYMSEVQZZTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)C=C(O3)C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



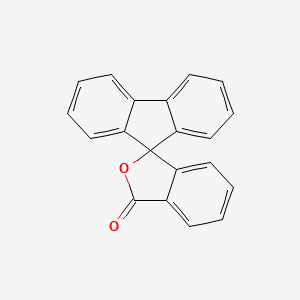

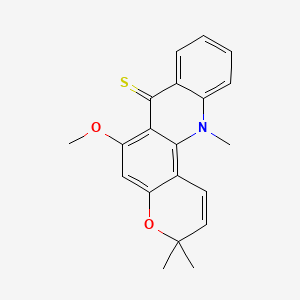
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
